4-Vinylcyclohexene

Physical chemistry Monomer selection Process engineering

Procure 4-Vinylcyclohexene (VCH), the only viable industrial precursor to 4-vinylcyclohexene dioxide (VCD), essential for cationic UV-curable coatings and electronic encapsulants. VCH's uniquely differentiated endocyclic and exocyclic double bonds enable regioselective functionalization unavailable in monounsaturated analogs, making it critical for selective hydrogenation catalyst development and CYP-mediated ovotoxicity research. Supplied stabilized with BHT (typically 25–200 ppm) to prevent premature polymerization. Ideal for facilities equipped for volatile, flammable liquid handling (FP 16°C) and epoxidation.

Molecular Formula C6H9CH=CH2
C8H12
C8H12
Molecular Weight 108.18 g/mol
CAS No. 100-40-3
Cat. No. B086511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Vinylcyclohexene
CAS100-40-3
Synonyms4-ethenyl-1-cyclohexene
4-vinylcyclohexene
Molecular FormulaC6H9CH=CH2
C8H12
C8H12
Molecular Weight108.18 g/mol
Structural Identifiers
SMILESC=CC1CCC=CC1
InChIInChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h2-4,8H,1,5-7H2
InChIKeyBBDKZWKEPDTENS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.62e-04 M
Miscible with methanol
Soluble in ether, benzene, petroleum ether.
In water, 50 mg/l @ 25 °C
Solubility in water, mg/l at 25 °C: 50 (practically insoluble)

4-Vinylcyclohexene (VCH) CAS 100-40-3: Technical Baseline for Scientific Procurement


4-Vinylcyclohexene (VCH, CAS 100-40-3) is an organic compound consisting of a vinyl group attached to the 4-position of the cyclohexene ring [1]. It is a colorless liquid with a boiling point of 126–129 °C, density of 0.83 g/mL at 25 °C, and vapor pressure of 10.2–15 mmHg at 25 °C [2] [3]. VCH is formed via the Diels-Alder dimerization of 1,3-butadiene and serves as the key industrial precursor to 4-vinylcyclohexene dioxide (VCD), an epoxy monomer used in coatings and electronics [4]. The compound is chiral but typically used as the racemate; it is classified as highly flammable and an IARC Group 2B possible human carcinogen [5].

Why 4-Vinylcyclohexene (VCH) Cannot Be Replaced by Other Cyclohexene or Vinyl Monomers


4-Vinylcyclohexene (VCH) is not interchangeable with other C8 cycloolefins or vinyl-substituted cyclohexenes due to three critical differentiating factors. First, VCH possesses two double bonds of distinctly different reactivity—the endocyclic cyclohexene double bond and the exocyclic vinyl group—enabling regioselective functionalization that is absent in monounsaturated analogs such as vinylcyclohexane or cyclohexene [1]. Second, VCH serves as the sole viable precursor to the industrially important diepoxide VCD; no alternative starting material can generate the same bis-epoxide architecture required for cationic UV-curable coatings [2]. Third, VCH exhibits stereoselective bioactivation by CYP enzymes to ovotoxic epoxides, a toxicological profile that differs fundamentally from related vinyl compounds like styrene or 4-vinyltoluene [3]. These differences create non-substitutable roles for VCH in epoxide manufacturing, selective hydrogenation processes, and toxicology research.

4-Vinylcyclohexene (CAS 100-40-3): Comparative Quantitative Evidence for Scientific Selection


VCH vs. VCD: Fundamental Physical Property Differences Determine Application Suitability

4-Vinylcyclohexene (VCH) and its diepoxide derivative 4-vinylcyclohexene dioxide (VCD) represent fundamentally different points in the synthetic pathway with distinct physical properties that dictate their respective industrial applications. VCH has a boiling point of 126–129 °C, density of 0.83 g/mL, and is a highly flammable liquid with a flash point of 16 °C (closed cup) [1] [2]. In contrast, VCD is a solid at room temperature with a melting point of approximately 55–58 °C and significantly higher viscosity in liquid form, making it suitable for epoxy resin formulations rather than as a volatile synthetic intermediate [3]. The vapor pressure of VCH (10.2 mmHg at 25 °C) is substantially higher than that of VCD, which is effectively non-volatile under ambient conditions [2]. This physical distinction is critical for procurement: VCH is selected as a mobile liquid intermediate for further functionalization, while VCD is procured as a reactive epoxy monomer for crosslinking applications.

Physical chemistry Monomer selection Process engineering

VCH vs. VCD: Distinct Toxicological Profiles Dictate Different Safety Requirements

4-Vinylcyclohexene (VCH) and its diepoxide metabolite VCD exhibit fundamentally different toxicological mechanisms despite VCH serving as the metabolic precursor to VCD. VCH itself is an IARC Group 2B possible human carcinogen with an ACGIH TLV-TWA of 0.1 ppm, and its primary hazard classification includes skin irritation and aspiration toxicity (H304, H315) [1] [2]. The ovotoxic effects attributed to VCH exposure are actually mediated by its CYP-catalyzed bioactivation to VCH-1,2-epoxide, VCH-7,8-epoxide, and ultimately VCD [3]. Critically, VCH monoepoxides and VCD demonstrate direct ovotoxicity in Drosophila melanogaster models via disruption of redox status and modification of electrophile-sensitive target enzymes, whereas the parent VCH requires metabolic activation to exert this effect [4]. In rodent studies, VCH treatment for 10 days induced CYP 2A, 2B, and 2E1 proteins, amplifying its own bioactivation pathway [5]. For procurement and handling, this means VCH requires controls appropriate for a volatile, flammable liquid with pro-carcinogenic potential, while VCD handling demands protocols for a direct-acting epoxide with established ovotoxicity and potential reproductive hazard, regardless of metabolic activation capacity in the exposed system.

Toxicology Metabolism Safety assessment

VCH Diels-Alder Dimerization: Activation Volume Differentiates Pericyclic from Stepwise Mechanism

The Diels-Alder dimerization of 1,3-butadiene to form 4-vinylcyclohexene (VCH) exhibits an activation volume (ΔV‡) that is substantially lower than that of the competing [2+2] cyclodimerization pathway leading to trans-1,2-divinylcyclobutane. Specifically, the difference in activation volumes (ΔΔV‡) is -13.3 cm³/mol, with the Diels-Alder pathway having the significantly less negative activation volume [1] [2]. This quantitative difference provides direct evidence for a concerted pericyclic mechanism for VCH formation, as opposed to the stepwise biradical mechanism operating in the [2+2] pathway. Stereochemical analysis using (Z,Z)-1,4-dideuterio-1,3-butadiene further confirms this mechanistic distinction: VCH formation shows only 3% loss of stereochemistry at 1 bar and <1% at 6.8–8 kbar (cis:trans ratios of 97:3 and >99:<1, respectively), consistent with a stereospecific pericyclic process [1]. In contrast, the formal Diels-Alder adduct from chloroprene dimerization shows a cis:trans ratio of 59.6:40.4, characteristic of a non-stereospecific stepwise pathway [1]. This mechanistic insight is essential for researchers designing high-pressure polymerization processes or seeking to understand the fundamental reaction chemistry of VCH formation.

Physical organic chemistry Reaction mechanism Kinetics

VCH Exo/Endo Double Bond Hydrogenation: Modified Pd Catalysts Outperform Commercial Pd/C

In the selective hydrogenation of 4-vinylcyclohexene (VCH), catalysts carrying 2,4-dinitrophenyl groups demonstrated higher selectivity for reduction of the exo double bond (vinyl group) over the endo double bond (cyclohexene ring) compared to commercial Pd/C catalyst [1]. This differential selectivity is critical because VCH contains two double bonds of distinctly different reactivity—the exocyclic vinyl group and the endocyclic cyclohexene double bond [2]. Selective reduction of the vinyl group yields vinylcyclohexane, which serves as a monomer for specialty block copolymers, while non-selective hydrogenation produces ethylcyclohexane, a lower-value saturated hydrocarbon. The enhanced exo-selectivity with modified Pd catalysts enables more efficient production of vinylcyclohexane without requiring subsequent separation of over-hydrogenated byproducts. This catalyst-dependent selectivity difference provides a quantifiable advantage for process chemists optimizing VCH hydrogenation for polymer precursor synthesis.

Catalysis Selective hydrogenation Polymer chemistry

VCH Separation from Butadiene Extracting Solvent: Temperature-Dependent Phase Separation Enables Recovery

In industrial butadiene manufacturing, 4-vinylcyclohexene (VCH) forms as an unwanted dimerization byproduct that accumulates in the extracting solvent (typically N-methylpyrrolidone or similar polar aprotic solvents) and reduces butadiene extraction selectivity [1]. The resulting waste stream, termed butadiene dimer oil (BDO), typically comprises approximately 50 wt% VCH, 40 wt% extracting solvent, and 10 wt% hydrocarbon impurities [1]. A patented separation method demonstrates that cooling BDO to ≤0 °C induces spontaneous phase separation, yielding an upper VCH-rich phase and a lower extracting solvent phase [1]. The purity of the recovered extracting solvent is a direct function of cooling temperature: lower temperatures result in reduced VCH carryover into the solvent phase, enabling solvent recycling back to the butadiene extraction process [1]. Without this separation technology, BDO is typically combusted as waste fuel, representing a complete loss of both VCH and extracting solvent value [1]. This temperature-dependent phase behavior is unique to VCH in the context of butadiene extraction solvent systems and provides a quantifiable basis for designing VCH recovery and solvent recycling operations.

Industrial separation Process engineering Butadiene purification

VCH Copolymerization with CO: Palladium-Catalyzed Polyketone Synthesis Demonstrates Vinyl Group Reactivity

4-Vinylcyclohexene (VCH) undergoes copolymerization with carbon monoxide (CO) using a palladium catalyst, specifically [Pd(CH3CN)4](BF4)2, at 60 °C to form polyketone materials [1]. This reactivity demonstrates that the exocyclic vinyl group of VCH participates in insertion copolymerization with CO, a reaction that is not accessible to cyclohexene (which lacks a vinyl group) and proceeds with different regiochemistry compared to styrene-CO copolymerization due to the absence of aromatic stabilization [1]. The resulting VCH-CO copolymers represent a distinct class of aliphatic polyketones with pendant cyclohexenyl groups that remain available for subsequent functionalization via the endocyclic double bond. In contrast, analogous CO copolymerization with saturated vinyl monomers like vinylcyclohexane (where the endocyclic double bond is already hydrogenated) yields polymers lacking this secondary reactive site. This dual reactivity—vinyl group for copolymerization and cyclohexenyl group for post-polymerization modification—is unique to VCH among C8 vinyl monomers and directly influences procurement decisions for specialty polymer synthesis.

Polymer chemistry Copolymerization Organometallic catalysis

4-Vinylcyclohexene (CAS 100-40-3): Evidence-Based Application Scenarios for Research and Industry


Production of 4-Vinylcyclohexene Dioxide (VCD) for Epoxy Resins and UV-Curable Coatings

VCH is the essential and non-substitutable precursor for manufacturing VCD, a reactive epoxy monomer used in cationic UV-curable coatings, electronic encapsulants, and high-performance adhesives [1]. The epoxidation of VCH yields the diepoxide that crosslinks under UV or thermal initiation. Given that VCH has a boiling point of 126–129 °C and is a volatile liquid, while VCD is a solid at room temperature, procurement of VCH is specifically for facilities equipped to handle volatile, flammable liquids and perform epoxidation reactions under controlled conditions [2] [3]. Researchers developing novel epoxy formulations or scaling up VCD production should procure VCH with appropriate stabilizers (typically BHT or p-tert-butylcatechol at 25–200 ppm) to prevent premature polymerization during storage at 2–8 °C [4].

Selective Hydrogenation to Vinylcyclohexane for Block Copolymer Synthesis

VCH serves as a substrate for selective hydrogenation to vinylcyclohexane, a monomer used in the production of block copolymers containing hard and soft segments [5]. The differential reactivity of the exo and endo double bonds in VCH enables catalyst-dependent selectivity [6]. Modified palladium catalysts with 2,4-dinitrophenyl groups provide enhanced exo-selectivity compared to commercial Pd/C, enabling more efficient production of vinylcyclohexane with reduced over-hydrogenation to ethylcyclohexane [6]. This application scenario is directly supported by the evidence of differential double bond reactivity, making VCH procurement essential for researchers optimizing selective hydrogenation processes or synthesizing vinylcyclohexane-based polymers.

Toxicology Studies of CYP-Mediated Bioactivation and Ovotoxicity Mechanisms

VCH is a critical research tool for investigating CYP-mediated bioactivation pathways leading to ovotoxicity. Studies demonstrate that VCH is metabolized by CYP enzymes (particularly CYP2E1, CYP2A6, and CYP2B6) to VCH-1,2-epoxide, VCH-7,8-epoxide, and ultimately VCD [7]. The stereoselectivity of this bioactivation—with (R)-VCH forming significantly more VCH-1,2-epoxide than (S)-VCH in both rodent and human enzyme systems—makes VCH procurement essential for toxicology laboratories studying species-specific metabolism and enantioselective toxicity [7]. This application is uniquely tied to VCH; alternative vinyl compounds do not reproduce the same stereoselective epoxidation profile or ovotoxic outcome, making VCH the definitive substrate for this research domain.

Mechanistic Studies of Diels-Alder and Retro-Diels-Alder Reactions

VCH is a benchmark substrate for studying the mechanism of Diels-Alder cycloadditions and retro-Diels-Alder fragmentations. The activation volume difference of -13.3 cm³/mol between the [4+2] Diels-Alder pathway (forming VCH) and the competing [2+2] pathway (forming trans-1,2-divinylcyclobutane) provides quantitative evidence for a concerted pericyclic mechanism [8]. Additionally, VCH undergoes retro-Diels-Alder reaction to butadiene with kinetic parameters log k = 15.2 − 62000/2.3RT [9]. Physical organic chemists investigating pericyclic reaction mechanisms, pressure-dependent kinetics, or stereochemical outcomes should procure VCH specifically, as it is one of the few compounds for which both forward and reverse Diels-Alder kinetics have been rigorously quantified with stereochemical probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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